2-メチル-1-トシル-アジリジン

概要

説明

Synthesis Analysis

The synthesis of 2-Methyl-1-Tosyl-Aziridine and related compounds involves key steps such as imination, aziridination, and the use of specific reagents to introduce the tosyl group. For instance, the reaction of N-tosylaziridines with nickel complexes demonstrates the oxidative-addition and reductive-elimination reactions, crucial for breaking and making C-N bonds, leading to azametallacyclobutane complexes (Lin, Clough, & Hillhouse, 2002). Additionally, asymmetric synthesis of disubstituted N-tosyl aziridines showcases the use of chiral auxiliaries and bases for high enantiomeric purity (Solladié-Cavallo, Roje, Welter, & Sunjic, 2004).

Molecular Structure Analysis

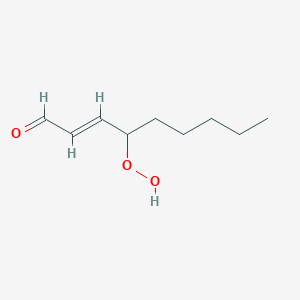

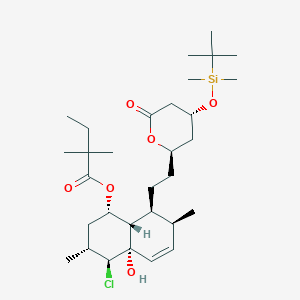

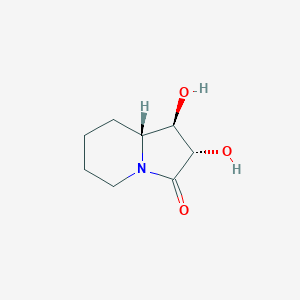

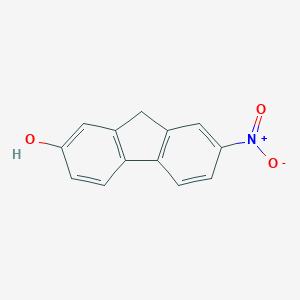

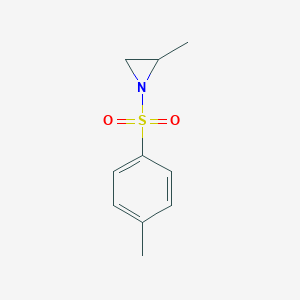

The molecular structure of 2-Methyl-1-Tosyl-Aziridine is characterized by a three-membered ring containing nitrogen, with a methyl group and a tosyl group attached. This structure is significant because the strain in the three-membered ring and the electronic effects of the tosyl group influence its reactivity. X-ray analysis has been utilized to determine the configurations of synthesized aziridines, confirming the structural assignments and understanding the stereochemistry involved in their reactions (Solladié-Cavallo et al., 2004).

Chemical Reactions and Properties

2-Methyl-1-Tosyl-Aziridine undergoes various chemical reactions, including nucleophilic ring opening, which is a pivotal reaction for the synthesis of amino compounds and other nitrogen-containing molecules. The presence of the tosyl group significantly impacts the reactivity, making it a versatile intermediate for synthesizing complex structures. For example, nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents has been explored for the synthesis of unsaturated amino acids, highlighting the compound's utility in producing optically pure compounds (Baldwin, Adlington, & Robinson, 1987).

Physical Properties Analysis

The physical properties of 2-Methyl-1-Tosyl-Aziridine, such as melting point, boiling point, and solubility, are influenced by the molecular structure. These properties are crucial for determining the conditions under which the compound can be synthesized, manipulated, and applied in various reactions. While specific physical property data for 2-Methyl-1-Tosyl-Aziridine might not be readily available, the general trends observed in aziridines suggest that such compounds are typically reactive solids or liquids under standard conditions.

Chemical Properties Analysis

The chemical properties of 2-Methyl-1-Tosyl-Aziridine reflect its reactivity and potential for transformation into a wide range of other chemical entities. Its ability to undergo ring opening, participate in cycloaddition reactions, and serve as a precursor for the synthesis of amino acids and other nitrogen-containing compounds demonstrates its significant chemical versatility. The interaction with nickel complexes and the formation of azametallacyclobutane complexes underscore the compound's role in facilitating complex chemical transformations (Lin et al., 2002).

科学的研究の応用

ポリアミンのビルディングブロック

アジリジン、特に2-メチル-1-トシル-アジリジンは、アニオン性およびカチオン性開環重合によってポリアミンのビルディングブロックとして使用されます . このプロセスは、環状のひずんだ窒素含有モノマーの重合を制御することに関連する困難にもかかわらず、重要です .

抗菌および抗菌コーティング

アジリジンの重合から生じるポリマーは、抗菌および抗菌コーティングを作成するための重要な用途があります . これらのコーティングは、ヘルスケアや食品包装など、さまざまな分野で使用できます。

CO2 吸着

これらのポリマーは、CO2 吸着にも用途があります . これは、特に気候変動の文脈において、温室効果ガスの排出量を削減するために効率的なCO2吸着技術が必要とされているため、関連しています。

キレート化と材料テンプレート化

ポリマーは、キレート化と材料テンプレート化に使用できます . これは、多座配位子が中心原子と複数の結合を形成することを含み、さまざまな科学的および産業的な用途に役立ちます。

非ウイルス性遺伝子導入

これらのポリマーのもう1つの重要な用途は、非ウイルス性遺伝子導入です . これは、遺伝子工学や遺伝子治療において重要なプロセスである、細胞に外来DNAを導入するために使用される方法です。

β-アミノエチル化試薬

2-メチル-1-トシル-アジリジンは、β-アミノエチル化のための試薬として役立ちます . これは、さまざまな有機化合物の合成に役立つ、分子にアミノエチル基を導入する化学反応です。

線形ポリプロピレンイミンの製造

2-メチル-1-トシル-アジリジンは、明確に定義された線形ポリ(スルホニルアジリジン)に重合させることができます。 4-シアノベンゼンスルホニル活性化基は、穏やかな条件下で除去して、線形ポリプロピレンイミン(L-PPI)を生成できます .

細胞導入剤

2-メチル-1-トシル-アジリジンから合成されたポリプロピレンイミンは、細胞導入剤として使用できます。 カチオン性ナノ粒子の導入効率が16.1%と有望な結果を示し、2-オキサゾリン経路から得られたL-PEIに代わるものとして実証されています .

作用機序

Safety and Hazards

将来の方向性

Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These enable the further construction of a variety of biologically and pharmaceutically important drugs . The living anionic polymerization of activated aziridines is a promising area of research .

特性

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZLZRGBQZRSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337823 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119461-40-4 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。